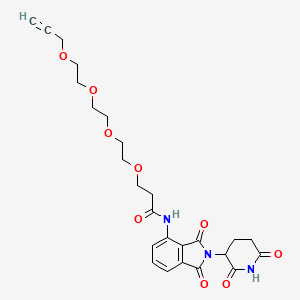
Pomalidomide-CO-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-PEG4-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degraders, specifically in the field of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group provides a reactive site for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-PEG4-propargyl typically involves the conjugation of pomalidomide with a PEG4 linker and a propargyl group. The process begins with the activation of the carboxyl group of pomalidomide, followed by the attachment of the PEG4 linker through an amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the conjugation steps .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-CO-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are commonly used
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pomalidomide-CO-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic agents.
Medicine: Investigated for its potential in treating various cancers, including multiple myeloma, by targeting specific proteins for degradation.
Industry: Employed in the development of new drugs and therapeutic strategies
Mechanism of Action
Pomalidomide-CO-PEG4-propargyl exerts its effects by recruiting the E3 ligase cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation. The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize the interaction with target proteins. This mechanism is crucial for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG4-Acid
- Pomalidomide-PEG4-CH2COOH .
Comparison: Pomalidomide-CO-PEG4-propargyl is unique due to the presence of the propargyl group, which provides a reactive site for further chemical modifications. This feature allows for the development of a wide range of derivatives with varying properties and applications. In contrast, other similar compounds like pomalidomide-PEG4-NH2 hydrochloride and pomalidomide-PEG4-Acid lack this reactive site, limiting their versatility .
Properties
Molecular Formula |
C25H29N3O9 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C25H29N3O9/c1-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(30)26-18-5-3-4-17-22(18)25(33)28(24(17)32)19-6-7-20(29)27-23(19)31/h1,3-5,19H,6-16H2,(H,26,30)(H,27,29,31) |
InChI Key |
LAFPOLNVYIOQGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















